Methyl 1-methylpiperidine-4-carboxylate
Overview
Description
Methyl 1-methylpiperidine-4-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The piperidine ring is a common motif in many biologically active molecules, and its derivatives are often explored for their medicinal properties.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported using various methods. For instance, methyl 4-aminopyrrole-2-carboxylates, which share a similar structural motif to methyl 1-methylpiperidine-4-carboxylate, were synthesized using a one-pot relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides with a FeCl2/Et3N binary catalytic system . Additionally, an enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate was achieved through a catalytic enantioselective aza-Henry reaction, highlighting the importance of organocatalysis for chirality control .
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 1-methylpiperidine-4-carboxylate has been studied using various analytical techniques. For example, the structure of 1-methylpyridinium-4-carboxylate monohydrate was elucidated using X-ray diffraction, MP2 and B3LYP calculations, and spectroscopic methods such as FT-IR, Raman, and NMR . These studies provide valuable insights into the geometric and electronic properties of the piperidine derivatives.
Chemical Reactions Analysis
Piperidine derivatives undergo a variety of chemical reactions that are useful in synthetic chemistry. The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate involved cyclization and asymmetric hydrogenation steps, demonstrating the versatility of piperidine compounds in reaction sequences . Similarly, the synthesis of tert-butyl-4-methyl-3-oxopiperidine-1-carboxylate involved a series of reactions including SN2 substitution, reduction, oxidation, and acylation, showcasing the reactivity of the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of 1-methylpyridinium-4-carboxylate monohydrate revealed hydrogen bonding interactions that could affect the compound's solubility and stability . The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was investigated, and some compounds showed promising results, indicating the potential biological activity of these molecules .
Scientific Research Applications
Antibacterial Evaluation
- Methyl 1-methylpiperidine-4-carboxylate derivatives exhibit significant antibacterial properties. The synthesis and antibacterial evaluation of various derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have shown valuable results in inhibiting bacterial growth (Aziz‐ur‐Rehman et al., 2017).
Chemical Equilibrium and Conformational Analysis
- Methyl 1-methylpiperidine-4-carboxylate is involved in the formation of stable species in aqueous solutions, as evidenced by studies using nuclear magnetic resonance (NMR) spectroscopy. This compound plays a crucial role in understanding chemical equilibria and conformational behaviors in various chemical processes (Mcgregor et al., 2018).
Synthesis of Biologically Active Compounds
- The compound is used in the asymmetric benzylation process, crucial for the preparation of biologically active compounds. This synthesis method is advantageous due to its use of inexpensive materials and mild reaction conditions, leading to the production of chiral 3-benzylpiperidine backbone structures, which are significant in pharmaceutical applications (Wang et al., 2018).
Intermediate in Synthesis of Pharmacological Agents
- Methyl 1-methylpiperidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmacological agents. For example, its derivatives are used in creating inhibitors for protein tyrosine kinase Jak3, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).
Production of Triazaspiro Compounds
- This compound is essential in the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, which have applications in the production of mono- and di-substituted derivatives used in various chemical industries (Kuroyan et al., 1986).
Study of Piperidinium Derivatives
- Methyl 1-methylpiperidine-4-carboxylate is involved in the study of piperidinium derivatives. Research on 4-methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, for instance, provides insights into the structural and chemical properties of these compounds, which are vital in understanding their roles in various chemical reactions (Freytag & Jones, 1999).
Safety And Hazards
“Methyl 1-methylpiperidine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
properties
IUPAC Name |
methyl 1-methylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOKPRJTMFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394342 | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methylpiperidine-4-carboxylate | |
CAS RN |
1690-75-1 | |
Record name | 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1690-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-Methyl-4-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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